molecular formula C21H25N7O B2921556 1-Cyclopentanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380088-83-3

1-Cyclopentanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane

Cat. No.: B2921556
CAS No.: 2380088-83-3
M. Wt: 391.479
InChI Key: IEBJETPQEAVWEK-UHFFFAOYSA-N
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Description

1-Cyclopentanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The compound features a unique combination of cyclopentanecarbonyl, pyridinyl, triazolo, pyridazinyl, and diazepane moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-Cyclopentanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the core diazepane structure, followed by the introduction of the cyclopentanecarbonyl group. The pyridinyl and triazolo-pyridazinyl moieties are then incorporated through a series of condensation and cyclization reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and flow chemistry .

Chemical Reactions Analysis

1-Cyclopentanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopentanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

1-Cyclopentanecarbonyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

cyclopentyl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N7O/c29-21(17-4-1-2-5-17)27-13-3-12-26(14-15-27)19-7-6-18-23-24-20(28(18)25-19)16-8-10-22-11-9-16/h6-11,17H,1-5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEBJETPQEAVWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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